![molecular formula C18H26N6OS B11931594 2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)

2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GV-58 is a novel compound recognized for its role as an agonist of N- and P/Q-type calcium channels. It has shown potential in various scientific research applications, particularly in the study of Lambert-Eaton myasthenic syndrome. The compound is known for its ability to slow the deactivation of calcium channels, resulting in increased presynaptic calcium entry during neuronal activity .

Vorbereitungsmethoden

GV-58 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the modification of ®-roscovitine, a known calcium channel agonist. The preparation method includes the following steps:

Starting Material: ®-roscovitine.

Reaction Conditions: The compound is synthesized under controlled laboratory conditions, ensuring high purity and yield.

Industrial Production:

Analyse Chemischer Reaktionen

GV-58 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

Substitution: GV-58 can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .

Wissenschaftliche Forschungsanwendungen

GV-58 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study calcium channel modulation and its effects on cellular processes.

Biology: Investigated for its role in modulating calcium entry in neuronal cells, which is crucial for understanding synaptic transmission and neuronal signaling.

Medicine: Explored for its potential therapeutic applications in treating Lambert-Eaton myasthenic syndrome and other neuromuscular disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium channels

Wirkmechanismus

GV-58 exerts its effects by acting as an agonist of N- and P/Q-type calcium channels. The compound binds to these channels, slowing their deactivation and increasing the entry of calcium ions into presynaptic neurons. This increased calcium entry enhances neurotransmitter release, which is particularly beneficial in conditions where neurotransmitter release is impaired, such as Lambert-Eaton myasthenic syndrome .

Vergleich Mit ähnlichen Verbindungen

GV-58 is compared with other calcium channel agonists, such as:

®-roscovitine: The parent molecule from which GV-58 is derived. GV-58 has a more potent calcium channel agonist effect and a less potent cyclin-dependent kinase antagonist effect compared to ®-roscovitine.

GV-05 and ML-50: Other compounds that exhibit strong agonist effects on calcium channel tail currents. .

GV-58 stands out due to its unique ability to selectively target N- and P/Q-type calcium channels, making it a valuable tool in both research and potential therapeutic applications.

Eigenschaften

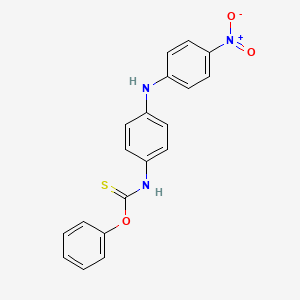

Molekularformel |

C18H26N6OS |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23) |

InChI-Schlüssel |

DPTXJOUVBMUSGY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)

![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)